![molecular formula C13H9ClN2OS2 B2416147 (E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 325987-12-0](/img/structure/B2416147.png)

(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

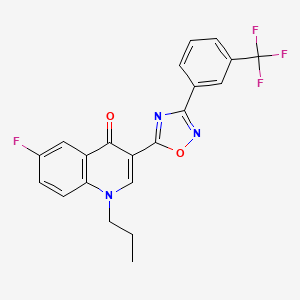

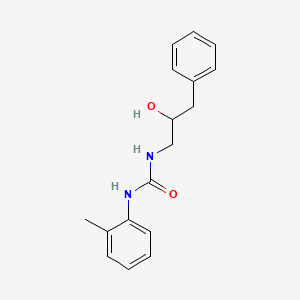

“(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml . The specific molecular structure of “(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is not available in the retrieved data.

Scientific Research Applications

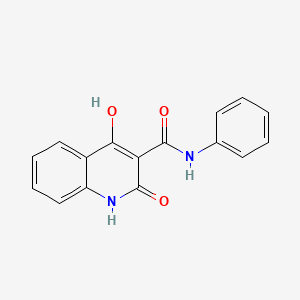

- Research Findings : Researchers synthesized derivatives of this compound and evaluated their anti-inflammatory potential. Specifically, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring, demonstrated excellent inhibition of COX-1 (IC50 values of 11.34 µM and 11.21 µM) and remarkable COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly .

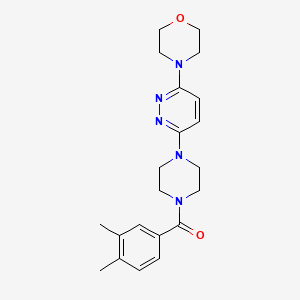

- Research Highlights : Compound 3n exhibited promising anticonvulsant activity, with an ED50 value of 46.1 mg/kg. Its protective index (PI) was higher than that of phenobarbital and valproate .

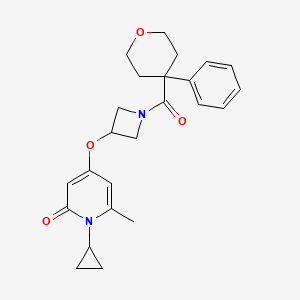

- Findings : The modified compound showed improved photophysical properties, making it a potential fluorogenic probe for cellular components, including DNA and RNA .

- Targeting Protein Receptors : Molecular docking studies revealed the three-dimensional geometrical view of ligand binding to protein receptors for the potent compound. Understanding these interactions can guide drug design and optimization .

Anti-Inflammatory Properties

Anticonvulsant Activity

Photophysical Properties

Biological Activity against Specific Targets

Fluorescent Dye Development

properties

IUPAC Name |

5-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c1-16-8-4-2-3-5-9(8)19-13(16)15-12(17)10-6-7-11(14)18-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWGDUPFSXTRLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B2416069.png)

![N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2416072.png)

![N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416073.png)

![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)